molecular formula C18H14BrFN2O2 B8471007 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde CAS No. 1433990-33-0

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde

Cat. No.: B8471007
CAS No.: 1433990-33-0
M. Wt: 389.2 g/mol
InChI Key: CYZBMYKSCOPCAG-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde is a complex organic compound that features a unique combination of bromine, fluorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or a fluorinating agent such as Selectfluor.

    Formation of the Pyrazino[1,2-a]indole Ring: This step involves the cyclization of the indole derivative with an appropriate reagent to form the pyrazino[1,2-a]indole ring system.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, organometallic reagents

Major Products Formed

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding primary alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-methylaniline
  • 4-Bromo-2-fluorobenzaldehyde
  • 2-Bromo-4-fluoroacetophenone

Uniqueness

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler analogs.

Properties

CAS No.

1433990-33-0

Molecular Formula

C18H14BrFN2O2

Molecular Weight

389.2 g/mol

IUPAC Name

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde

InChI

InChI=1S/C18H14BrFN2O2/c19-14-8-12(20)9-16(13(14)10-23)22-6-5-21-15-4-2-1-3-11(15)7-17(21)18(22)24/h5-10H,1-4H2

InChI Key

CYZBMYKSCOPCAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C3N2C=CN(C3=O)C4=C(C(=CC(=C4)F)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 121e (500 mg, 2.66 mmol), 2,6-dibromo-4-fluorobenzaldehyde (1.50 g, 5.32 mmol), and potassium acetate (521 mg, 5.32 mmol). After bubbling argon through the suspension for 30 minutes, 4,7-dimethoxy-1,10-phenanthroline (638.4 mg, 2.66 mmol) and cuprous iodide (506 mg, 2.66 mmol) were added. The system was subjected to three cycles of vacuum/argon flush and then heated at 100° C. for 16 h. It was then cooled to room temperature and filtered. The solid was washed with dichloromethane (2×100 ml). The combined filtrate was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (10:1 to 3:1) to afford 121f (510 mg, 49%) as a yellow solid. MS: [M+H]+ 389.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
638.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
506 mg
Type
reactant
Reaction Step Two
Name
Yield
49%

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